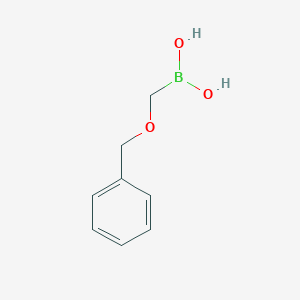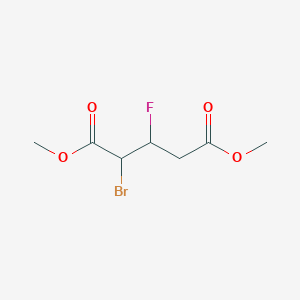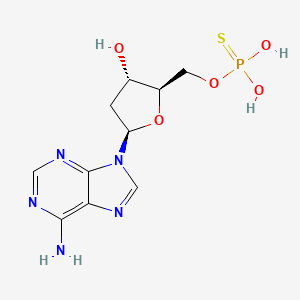
2-Deoxy-Adenosine-5'-Thio-Monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-Adenosine-5’-Thio-Monophosphate is a nucleotide analog that plays a significant role in various biochemical processes. It is a derivative of adenosine monophosphate (AMP) where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the phosphate group is attached to the 5’ position. This compound is crucial in DNA synthesis and repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-Adenosine-5’-Thio-Monophosphate typically involves the phosphorylation of 2-deoxyadenosine. The process can be carried out using various phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Deoxy-Adenosine-5’-Thio-Monophosphate involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and solvent composition, to optimize the yield and purity of the final product. The process may also include purification steps like chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-Adenosine-5’-Thio-Monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like thiols or amines in anhydrous solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deoxyadenosine derivatives.
Substitution: Formation of various substituted nucleotides.
Scientific Research Applications
2-Deoxy-Adenosine-5’-Thio-Monophosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.
Biology: Plays a role in studying DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Used in the production of diagnostic reagents and molecular biology kits.
Mechanism of Action
The mechanism of action of 2-Deoxy-Adenosine-5’-Thio-Monophosphate involves its incorporation into DNA during replication or repair processes. Once incorporated, it can cause chain termination or introduce mutations, thereby affecting the overall DNA synthesis. This compound targets DNA polymerases and other enzymes involved in nucleotide metabolism, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate: A closely related compound with similar structure but without the thio group.
2’-Deoxyguanosine-5’-monophosphate: Another nucleotide analog with guanine as the nucleobase.
2’-Deoxycytidine-5’-monophosphate: Contains cytosine as the nucleobase.
Uniqueness
2-Deoxy-Adenosine-5’-Thio-Monophosphate is unique due to the presence of the thio group, which imparts distinct chemical properties and reactivity. This modification allows it to participate in unique biochemical reactions and makes it a valuable tool in molecular biology and medicinal chemistry.
Properties
Molecular Formula |
C10H14N5O5PS |
|---|---|
Molecular Weight |
347.29 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(dihydroxyphosphinothioyloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N5O5PS/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(20-7)2-19-21(17,18)22/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,22)/t5-,6+,7+/m0/s1 |
InChI Key |
ULJYSQHUKIZEGB-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



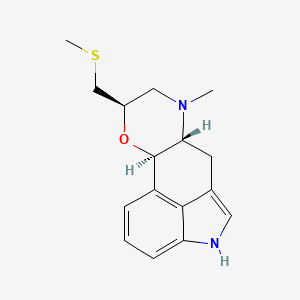

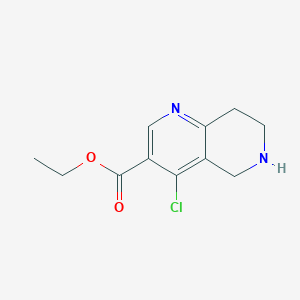


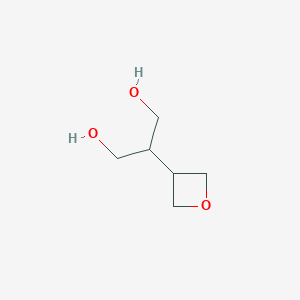
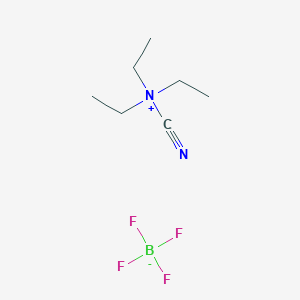
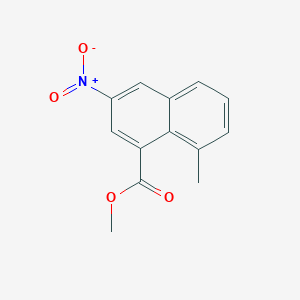
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)
